molecular formula C25H29Cl2N3 B12696863 5-Chloro-2-(2-(4-((2-cyanoethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride CAS No. 32783-03-2

5-Chloro-2-(2-(4-((2-cyanoethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride

Cat. No.: B12696863
CAS No.: 32783-03-2
M. Wt: 442.4 g/mol
InChI Key: WVCKTHFKVZTZHI-UHFFFAOYSA-M
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Description

5-Chloro-2-(2-(4-((2-cyanoethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride is a synthetic organic compound It is known for its unique structure, which includes a chloro-substituted indolium core with a cyanoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-(4-((2-cyanoethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride typically involves multiple steps. One common method includes the reaction of 5-chloro-1,3,3-trimethylindolium with 2-(4-((2-cyanoethyl)ethylamino)-o-tolyl)vinyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-(4-((2-cyanoethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a dechlorinated product.

Scientific Research Applications

5-Chloro-2-(2-(4-((2-cyanoethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism by which 5-Chloro-2-(2-(4-((2-cyanoethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride exerts its effects involves interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various cellular responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(2-(4-(dimethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride
  • 5-Chloro-2-(2-(4-(ethylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride

Uniqueness

5-Chloro-2-(2-(4-((2-cyanoethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride is unique due to the presence of the cyanoethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.

Properties

CAS No.

32783-03-2

Molecular Formula

C25H29Cl2N3

Molecular Weight

442.4 g/mol

IUPAC Name

3-[4-[(E)-2-(5-chloro-1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-N-ethyl-3-methylanilino]propanenitrile;chloride

InChI

InChI=1S/C25H29ClN3.ClH/c1-6-29(15-7-14-27)21-11-8-19(18(2)16-21)9-13-24-25(3,4)22-17-20(26)10-12-23(22)28(24)5;/h8-13,16-17H,6-7,15H2,1-5H3;1H/q+1;/p-1

InChI Key

WVCKTHFKVZTZHI-UHFFFAOYSA-M

Isomeric SMILES

CCN(CCC#N)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=C(C2(C)C)C=C(C=C3)Cl)C)C.[Cl-]

Canonical SMILES

CCN(CCC#N)C1=CC(=C(C=C1)C=CC2=[N+](C3=C(C2(C)C)C=C(C=C3)Cl)C)C.[Cl-]

Origin of Product

United States

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